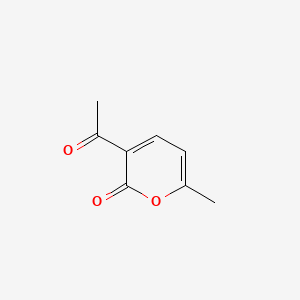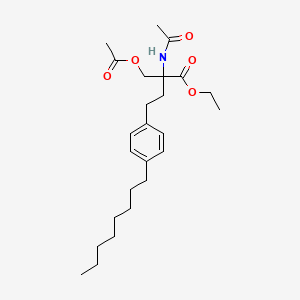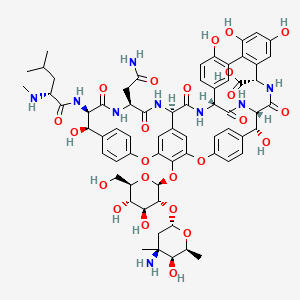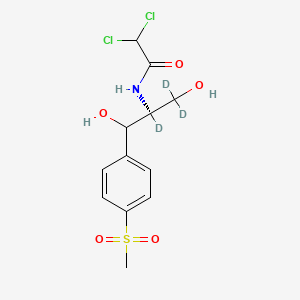
N-T-Boc-Trp-Met-Phe amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-T-Boc-Trp-Met-Phe amide is a synthetic polypeptide compound. It is a derivative of pentagastrin, which is known for its role in stimulating gastric acid secretion. The compound consists of a sequence of amino acids: tryptophan, methionine, and phenylalanine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan residue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-Trp-Met-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of the amino acids during the synthesis process. The general steps include:
Attachment of the first amino acid: The first amino acid, protected by a Boc group, is attached to the resin.
Deprotection: The Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to expose the amino group.
Coupling: The next Boc-protected amino acid is coupled to the exposed amino group using a coupling reagent like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-T-Boc-Trp-Met-Phe amide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with TFA or HCl in methanol.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol
Oxidation: Hydrogen peroxide, performic acid
Substitution: Acidic or basic hydrolysis
Major Products Formed
Deprotection: Free amine
Oxidation: Methionine sulfoxide, methionine sulfone
Substitution: Individual amino acids
Applications De Recherche Scientifique
N-T-Boc-Trp-Met-Phe amide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-T-Boc-Trp-Met-Phe amide involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc group protects the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with its target, leading to a biological response. The specific pathways involved depend on the context of its use, such as stimulating gastric acid secretion by acting on cholecystokinin-2 (CCK2) receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-T-Boc-Gly-Trp-Met-Asp-Phe amide: Similar structure with an additional glycine and aspartic acid residue.
N-T-Boc-β-Ala-Trp-Met-Asp-Phe amide: Contains β-alanine instead of glycine.
Uniqueness
N-T-Boc-Trp-Met-Phe amide is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination allows for targeted studies of peptide interactions and the development of peptide-based therapeutics .
Propriétés
Formule moléculaire |
C30H39N5O5S |
|---|---|
Poids moléculaire |
581.7 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)/t23-,24-,25-/m0/s1 |
Clé InChI |
KYRVGMSGNSHJEA-SDHOMARFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)


![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)


![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)

![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)

![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)

